2-(2-Nitrothiophen-3-yl)pyrimidine
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Overview
Description
2-(2-Nitrothiophen-3-yl)pyrimidine is a heterocyclic compound that combines a pyrimidine ring with a nitro-substituted thiophene ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. The presence of both pyrimidine and thiophene moieties in its structure endows it with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrothiophen-3-yl)pyrimidine typically involves the condensation of a pyrimidine derivative with a nitro-substituted thiophene. One common method is the reaction of 2-aminopyrimidine with 2-nitrothiophene-3-carboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrothiophen-3-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Coupling Reactions: Boronic acids, palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Major Products Formed
Reduction: 2-(2-Aminothiophen-3-yl)pyrimidine.
Substitution: Halogenated or nitrated derivatives of this compound.
Coupling Reactions: Biaryl derivatives with various substituents on the thiophene ring.
Scientific Research Applications
2-(2-Nitrothiophen-3-yl)pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: The compound’s electronic properties make it suitable for use in organic semiconductors, organic light-emitting diodes (OLEDs), and field-effect transistors (OFETs).
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in various chemical transformations and synthetic pathways.
Mechanism of Action
The mechanism of action of 2-(2-Nitrothiophen-3-yl)pyrimidine depends on its specific application:
Comparison with Similar Compounds
2-(2-Nitrothiophen-3-yl)pyrimidine can be compared with other similar compounds, such as:
2-(2-Aminothiophen-3-yl)pyrimidine: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
2-(2-Chlorothiophen-3-yl)pyrimidine: Contains a chlorine substituent, which affects its electronic properties and reactivity in substitution reactions.
2-(2-Methylthiophen-3-yl)pyrimidine: The presence of a methyl group influences its steric and electronic characteristics, making it suitable for different applications.
Properties
CAS No. |
65912-10-9 |
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Molecular Formula |
C8H5N3O2S |
Molecular Weight |
207.21 g/mol |
IUPAC Name |
2-(2-nitrothiophen-3-yl)pyrimidine |
InChI |
InChI=1S/C8H5N3O2S/c12-11(13)8-6(2-5-14-8)7-9-3-1-4-10-7/h1-5H |
InChI Key |
BOVFTXCQWQPUNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=C(SC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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